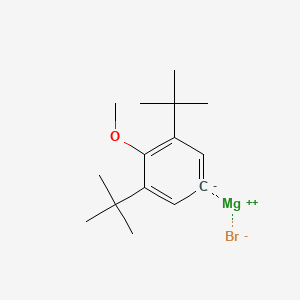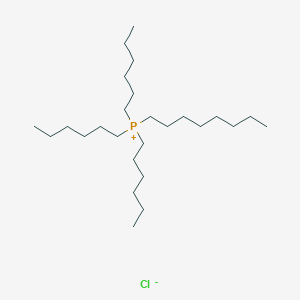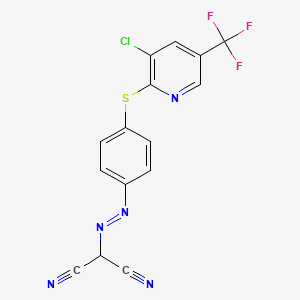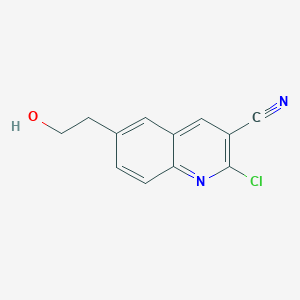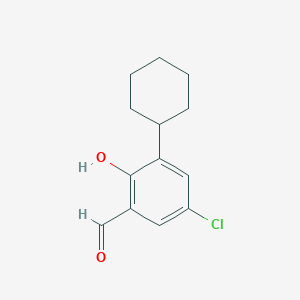
3-Cyclohexyl-5-chloro-salicylaldehyde
Vue d'ensemble
Description
3-Cyclohexyl-5-chloro-salicylaldehyde is a chemical compound that belongs to the salicylaldehyde family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-chloro-salicylaldehyde typically involves the formylation of the corresponding phenol. Common methods include the Duff reaction, Reimer–Tiemann reaction, or treatment with paraformaldehyde in the presence of magnesium chloride and a base . These reactions are carried out under controlled conditions to ensure the selective formylation at the ortho position.
Industrial Production Methods: Industrial production of this compound often involves large-scale formylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as condensation of phenol with formaldehyde, followed by oxidation to the aldehyde .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclohexyl-5-chloro-salicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form catechol (1,2-dihydroxybenzene) using hydrogen peroxide (Dakin reaction).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, such as etherification with chloroacetic acid followed by cyclization to form benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Chloroacetic acid and bases like potassium carbonate are used for etherification reactions.
Major Products Formed:
Oxidation: Catechol
Substitution: Benzofuran derivatives
Applications De Recherche Scientifique
3-Cyclohexyl-5-chloro-salicylaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarins and benzofurans.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals with therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-5-chloro-salicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These derivatives can exhibit various biological activities, including enzyme inhibition and antimicrobial effects .
Comparaison Avec Des Composés Similaires
5-Chlorosalicylaldehyde: Shares the chloro and aldehyde functional groups but lacks the cyclohexyl moiety.
3-Cyclohexylsalicylaldehyde: Similar structure but without the chloro substituent.
Salicylaldehyde: The parent compound without any substituents.
Uniqueness: 3-Cyclohexyl-5-chloro-salicylaldehyde is unique due to the presence of both cyclohexyl and chloro substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPVKQKXVWYEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
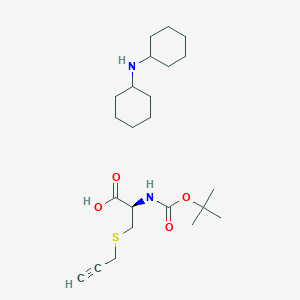
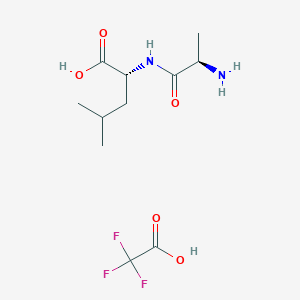
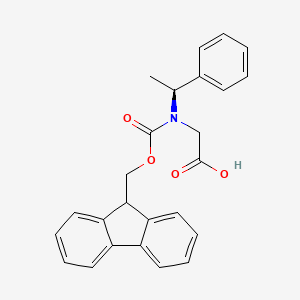
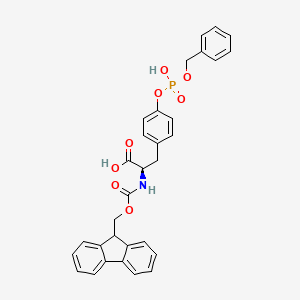
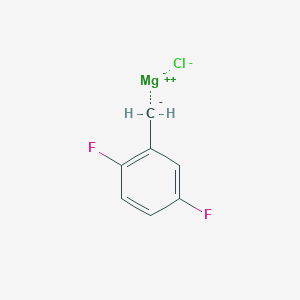
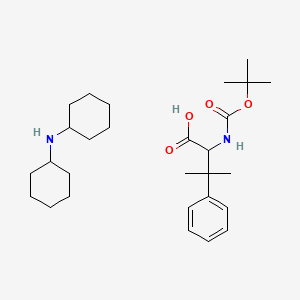

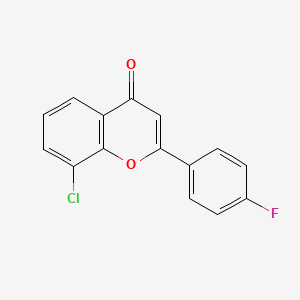
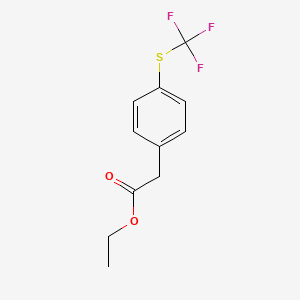
![3-Methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6360596.png)
